An In-depth Technical Guide to the Physicochemical Properties of 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Introduction
8-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Its fused bicyclic core, the imidazo[1,2-a]pyridine scaffold, is a recognized privileged structure, appearing in numerous biologically active molecules.[1] The presence of the methyl group at the 8-position and the carbonitrile moiety at the 3-position introduces specific electronic and steric features that can modulate its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for its characterization.
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's fundamental characteristics to inform its synthesis, formulation, and application in a research setting.
Chemical Identity and Core Properties
A foundational understanding of a molecule begins with its basic chemical identity. These core properties are critical for everything from calculating molar concentrations to interpreting spectral data.
| Property | Value | Source |
| IUPAC Name | 8-methylimidazo[1,2-a]pyridine-3-carbonitrile | [1] |
| CAS Number | 21797-99-9 | [1] |
| Molecular Formula | C₉H₇N₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| Canonical SMILES | CC1=CC=CN2C1=NC=C2C#N | [1] |
Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile relies on a combination of spectroscopic techniques. Below, we detail the expected spectral characteristics and the methodologies to obtain them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the pyridine and imidazole rings, as well as the methyl group. The exact chemical shifts will be influenced by the solvent used, but a general prediction in a common solvent like DMSO-d₆ would be:
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A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm.
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A series of multiplets or distinct doublets and triplets for the protons on the pyridine ring system.
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A singlet for the proton on the imidazole ring.
Expected ¹³C NMR Spectrum: The carbon NMR will reveal a unique signal for each of the nine carbon atoms in the molecule, including the carbon of the nitrile group.
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
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Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C spectra. For unambiguous assignment, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
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Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, coupling constants, and correlation data from 2D NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile, the most diagnostic feature will be the nitrile (C≡N) stretching vibration.
Expected IR Spectrum:
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C≡N Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. The conjugation with the aromatic system typically lowers this frequency compared to saturated nitriles.
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Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
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Aromatic C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region.
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C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Experimental Protocol for FT-IR Analysis (ATR Method):
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
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Background Scan: Perform a background scan to subtract the atmospheric and instrument-related absorptions.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrum:
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 157, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide a highly accurate mass measurement, confirming the molecular formula C₉H₇N₃.
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Fragmentation Pattern: The fragmentation will depend on the ionization method used (e.g., Electron Ionization - EI). Common fragmentation pathways for nitrogen-containing heterocycles may involve the loss of HCN or other small neutral molecules.
Experimental Protocol for Mass Spectrometry Analysis:
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Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically resulting in the protonated molecule [M+H]⁺ at m/z = 158.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
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Detection and Spectrum Generation: The detector records the abundance of each ion, generating the mass spectrum.
Physicochemical Properties and Their Determination
Understanding the physicochemical properties of 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile is crucial for its application in drug discovery, including aspects of absorption, distribution, metabolism, and excretion (ADME).
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.
Experimental Protocol for Melting Point Determination:
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up slowly (1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
While a specific experimental value is not consistently reported in publicly available literature, for a pure sample, a sharp melting range is expected.
Solubility
Solubility is a critical parameter that influences a compound's bioavailability and formulation.
Qualitative Solubility Profile: Based on its structure, 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile is expected to be:
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Soluble in polar organic solvents: such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1]
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Sparingly soluble in non-polar organic solvents: such as hexanes.
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Poorly soluble in water. [1]
Quantitative Solubility Determination (Shake-Flask Method):
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Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The vial is then agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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Phase Separation: The suspension is filtered through a syringe filter (e.g., 0.45 µm) to remove the undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or a base and is crucial for understanding a molecule's ionization state at different physiological pH values. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can be protonated.
Predicted pKa: Due to the lack of experimental data, a computational prediction is necessary. Using predictive algorithms, the most basic nitrogen is predicted to have a pKa in the range of 3.5 - 5.0 . This indicates that the compound will be predominantly in its neutral form at physiological pH (7.4).
Experimental Determination of pKa (Potentiometric Titration):
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Solution Preparation: A solution of the compound at a known concentration is prepared in a suitable solvent system (often a co-solvent like methanol/water).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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Data Collection: The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.
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Data Analysis: The pKa is determined from the titration curve, typically at the half-equivalence point.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.
Predicted logP: Computational models are often used to estimate logP. For 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile, the predicted logP value is approximately 1.5 - 2.5 . This suggests a moderate level of lipophilicity.
Experimental Determination of logP (Shake-Flask Method):
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Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water.
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Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: The two phases are separated by centrifugation.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: The logP is calculated as log([concentration in octanol] / [concentration in water]).
Safety, Handling, and Storage
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
8-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a molecule with significant potential in chemical and pharmaceutical research. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application. While some experimental data is not widely published, the provided protocols and predicted values offer a robust framework for its characterization and use in a research and development setting.
References
- Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Chemical and Pharmaceutical Research, 2016, 8(8):437-446.
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PubChem. 8-methylimidazo[1,2-a]pyridine-3-carbonitrile. [Link]
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Rowan's Free Online pKa Calculator. [Link]
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Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
